Enhanced Lipophilicity (ΔLogP ≈ +0.60) Relative to the Primary Sulfonamide Analog
The target compound exhibits a calculated LogP of 1.50 as reported by the vendor Leyan (calculated via their in-house algorithm), compared to an ACD/LogP of 0.90 for the N-H analog 2-bromo-6-fluorobenzenesulfonamide (CAS 886762-60-3) as computed by ACD/Labs Percepta Platform and reported on ChemSpider . This represents a ΔLogP of approximately +0.60 (a ~67% increase in calculated logP), attributable to N-methylation replacing a polar N-H with an N-CH₃ group and reducing the hydrogen-bond donor count from 2 to 1 . The increased lipophilicity is expected to enhance passive membrane permeability, with the higher LogD (pH 7.4) correlating with improved cell-based assay performance in medicinal chemistry campaigns [1].
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.50 (vendor-calculated, Leyan.com); H-bond donors = 1 |
| Comparator Or Baseline | 2-Bromo-6-fluorobenzenesulfonamide (CAS 886762-60-3): ACD/LogP = 0.90; H-bond donors = 2 |
| Quantified Difference | ΔLogP ≈ +0.60 (67% increase); ΔH-bond donors = -1 |
| Conditions | Calculated LogP values from different algorithms (vendor-calculated vs. ACD/Labs); cross-study comparison with acknowledged method variance |
Why This Matters
Higher LogP and reduced hydrogen-bond donor count correlate with enhanced passive membrane permeability, making the N-methyl compound more suitable for intracellular target engagement in cell-based assays compared to the primary sulfonamide analog.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098 (Class-level principle: increased logD correlates with permeability). View Source
